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Compound of Interest

Compound Name: (S)-Dexfadrostat

Cat. No.: B10820026 Get Quote

(S)-Dexfadrostat phosphate, a novel, potent, and selective aldosterone synthase inhibitor, is

under development for the treatment of primary aldosteronism and other conditions

characterized by aldosterone excess. This technical guide provides an in-depth overview of the

discovery, mechanism of action, and clinical development of (S)-Dexfadrostat, with a focus on

quantitative data, experimental protocols, and key signaling pathways.

Introduction
Primary aldosteronism is a condition characterized by the excessive and autonomous

production of aldosterone, a mineralocorticoid hormone essential for regulating sodium and

potassium balance, and blood pressure.[1] This overproduction leads to hypertension,

cardiovascular damage, and an increased risk of stroke and heart failure.[2] (S)-Dexfadrostat
phosphate is a first-in-class investigational medicine that directly targets the root cause of

primary aldosteronism by inhibiting aldosterone synthase (CYP11B2), the enzyme responsible

for the final steps of aldosterone biosynthesis.[2][3]

Discovery and Rationale
(S)-Dexfadrostat was identified through the investigation of the racemic aromatase (CYP19A1)

inhibitor, fadrozole (CGS16949A).[4] It was discovered that the dextro-rotatory ((S)-)

stereoisomer of fadrozole is a potent inhibitor of aldosterone synthase (CYP11B2), while the

(S)-enantiomer is a less potent aromatase inhibitor.[4] This serendipitous finding led to the

development of (S)-Dexfadrostat phosphate, a prodrug of the active (S)-enantiomer, as a

selective inhibitor of aldosterone synthesis. A proprietary enantioselective crystallization
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process was developed to produce (S)-Dexfadrostat with a 99.9% enantiomeric excess,

thereby enhancing its selectivity for CYP11B2 over other steroidogenic enzymes like CYP11B1

(involved in cortisol synthesis).[5]

Mechanism of Action
(S)-Dexfadrostat is a competitive inhibitor of aldosterone synthase (CYP11B2), a

mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.

[2][5] CYP11B2 catalyzes the final two steps in aldosterone biosynthesis: the 18-hydroxylation

of corticosterone to 18-hydroxycorticosterone and the subsequent 18-oxidation to aldosterone.

[4] By binding to the catalytic heme moiety in the substrate-binding pocket of CYP11B2, (S)-
Dexfadrostat effectively blocks the production of aldosterone.[4] Structural and in vitro studies

have demonstrated that (S)-Dexfadrostat has a high selectivity for CYP11B2 over the closely

related enzyme CYP11B1 (11β-hydroxylase), which is responsible for the final step of cortisol

synthesis in the zona fasciculata.[4][5] This selectivity is crucial for avoiding off-target effects

related to cortisol deficiency.

Signaling Pathway
(S)-Dexfadrostat's primary effect is the interruption of the final steps of aldosterone synthesis

within the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the

steroidogenesis pathway and the point of inhibition by (S)-Dexfadrostat.
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Screening

2-Week Placebo Run-in
(Single-blind)

Randomization

8-Week Treatment
(S)-Dexfadrostat 4 mg

(Double-blind)

1:1:1

8-Week Treatment
(S)-Dexfadrostat 8 mg

(Double-blind)

8-Week Treatment
(S)-Dexfadrostat 12 mg

(Double-blind)

2-Week Placebo Withdrawal
(Single-blind)

End of Study

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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